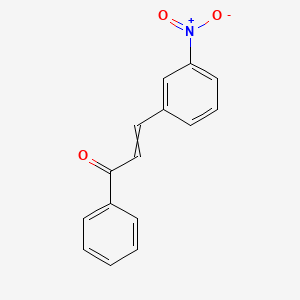

3-Nitrobenzalacetophenone

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H11NO3 |

|---|---|

Molecular Weight |

253.25 g/mol |

IUPAC Name |

3-(3-nitrophenyl)-1-phenylprop-2-en-1-one |

InChI |

InChI=1S/C15H11NO3/c17-15(13-6-2-1-3-7-13)10-9-12-5-4-8-14(11-12)16(18)19/h1-11H |

InChI Key |

SMFBODMWKWBFOK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 3 Nitrobenzalacetophenone and Its Analogues

Classical Condensation Approaches

The most established and widely utilized method for synthesizing 3-nitrobenzalacetophenone is the Claisen-Schmidt condensation. This reaction, a variation of the aldol (B89426) condensation, involves the cross-condensation between an aromatic aldehyde and a ketone.

Claisen-Schmidt Condensation: Reaction Mechanisms and Stereoselectivity

The Claisen-Schmidt condensation is a cornerstone of chalcone (B49325) synthesis due to its efficiency and the accessibility of its starting materials. The reaction typically proceeds with high stereoselectivity, favoring the formation of the more stable (E)-isomer due to steric factors. scribd.com

The primary reactants for the synthesis of this compound are 3-nitrobenzaldehyde (B41214) and acetophenone (B1666503). scribd.com Stoichiometrically, the reaction is typically performed with equimolar amounts of the aldehyde and ketone. However, in some protocols, a slight excess of the ketone may be used to ensure complete consumption of the aldehyde. The nitro group on the benzaldehyde (B42025) ring is an electron-withdrawing group, which can influence the reactivity of the carbonyl carbon. jocpr.com

A typical experimental setup involves dissolving 3-nitrobenzaldehyde and acetophenone in a suitable solvent before the addition of a catalyst. scribd.com For instance, a common procedure involves reacting 5 mmol of 3-nitrobenzaldehyde with an equivalent amount of acetophenone. scribd.com

The Claisen-Schmidt condensation is most frequently catalyzed by a base. scispace.com Sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) are the most common catalysts employed for this transformation. The base plays a crucial role in the deprotonation of the α-carbon of acetophenone, initiating the reaction cascade. The concentration of the base can be a critical parameter; insufficient base may lead to incomplete reaction or the formation of the intermediate aldol product without subsequent dehydration. jocpr.com Conversely, excessively high concentrations of base can promote side reactions. jocpr.com

Table 1: Common Base Catalysts in the Synthesis of this compound

| Catalyst | Typical Concentration | Role in Reaction |

| Sodium Hydroxide (NaOH) | Aqueous solution (e.g., 1.0 M) | Deprotonation of acetophenone |

| Potassium Hydroxide (KOH) | Alcoholic solution | Deprotonation of acetophenone |

This table summarizes common base catalysts and their function in the Claisen-Schmidt condensation for synthesizing this compound.

The choice of solvent significantly impacts the reaction rate and yield of the Claisen-Schmidt condensation. Ethanol (B145695) and methanol (B129727) are the most frequently used solvents, often in aqueous mixtures. mdpi.com These protic solvents are effective at dissolving the reactants and the base catalyst. The polarity of the solvent can influence the solubility of the starting materials and the stability of the intermediates. Optimization of the reaction medium may involve adjusting the ratio of alcohol to water to achieve the best results. scribd.com For example, a mixture of ethanol and water is commonly used, providing a good medium for both the organic reactants and the inorganic base. scribd.com Some studies have also explored solvent-free conditions or the use of alternative solvent systems like cyclohexane-methanol to enhance reaction efficiency. scispace.comresearchgate.net

Table 2: Solvent Systems for the Synthesis of this compound

| Solvent System | Typical Conditions | Advantages |

| Ethanol | Room temperature or gentle heating | Good solubility for reactants |

| Methanol | Room temperature or gentle heating | Similar to ethanol, effective solvent |

| Ethanol-Water | Varies, often with aqueous base | Facilitates dissolution of both organic and inorganic components |

| Cyclohexane-Methanol | Ultrasonic irradiation | Can accelerate reaction and improve yield researchgate.net |

This table outlines various solvent systems employed in the Claisen-Schmidt condensation for this compound synthesis and their respective benefits.

The mechanism of the base-catalyzed Claisen-Schmidt condensation proceeds through a well-defined sequence of steps: libretexts.org

Enolate Formation: The reaction is initiated by the abstraction of an acidic α-hydrogen from acetophenone by the base (e.g., hydroxide ion), forming a resonance-stabilized enolate ion. libretexts.org

Nucleophilic Attack: The nucleophilic enolate ion then attacks the electrophilic carbonyl carbon of 3-nitrobenzaldehyde. This step results in the formation of a tetrahedral alkoxide intermediate. libretexts.org

Protonation: The alkoxide intermediate is protonated by the solvent (e.g., water or alcohol) to yield a β-hydroxy ketone, also known as an aldol adduct. scribd.com

Dehydration: Under the basic reaction conditions, the β-hydroxy ketone readily undergoes dehydration. A proton on the α-carbon is removed by the base, leading to the formation of an enolate, which then eliminates a hydroxide ion to form the stable, conjugated α,β-unsaturated ketone, this compound. chegg.com This final dehydration step is typically rapid and drives the reaction to completion. chegg.com

Aldol Condensation Variants

While the Claisen-Schmidt condensation is the most prominent, the synthesis of this compound is fundamentally an aldol condensation reaction. scribd.com The term "Claisen-Schmidt" specifically refers to the cross-condensation between an aldehyde and a ketone. byjus.com Other variations of the aldol condensation could theoretically be employed, but the Claisen-Schmidt protocol remains the most direct and practical approach for this particular compound. The reaction is sometimes simply referred to as an aldol condensation in the literature when describing the synthesis of 3-nitrochalcone. scribd.com

Advanced and Cross-Coupling Strategies for Chalcone Framework Construction

While Claisen-Schmidt condensation is a classic method, it can sometimes lead to mixtures that are difficult to separate. ekb.eg Consequently, a variety of more sophisticated strategies, including cross-coupling and olefination reactions, have been developed to provide greater control and efficiency in constructing the chalcone scaffold. ekb.egekb.eg

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron species (like a boronic acid or ester) and an organohalide or triflate. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is widely used for synthesizing styrenes and substituted biphenyls, making it highly applicable to chalcone synthesis. wikipedia.org The general mechanism involves three key steps: oxidative addition of the halide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

In the context of chalcone synthesis, the Suzuki reaction can be adapted in several ways. One common approach involves the coupling of an aryl or vinyl boronic acid with a corresponding aryl or vinyl halide. organic-chemistry.org Recent advancements have expanded the scope to include potassium aryltrifluoroborates and organoborane esters as coupling partners. organic-chemistry.org The reaction conditions are generally mild, often employing bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (B84403) (K₃PO₄) in solvents like toluene, tetrahydrofuran (B95107) (THF), or dioxane. wikipedia.orgscielo.org.mx

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Iodoanisole | Phenylboronic acid | Pd/C | K₂CO₃ | DMF | Not specified | scielo.org.mx |

| 2-Bromo-4-methoxybenzaldehyde | 5-Formyl-2-methoxyphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | Up to 70% | mdpi.com |

| Aryl Halides | Arylboronic Acids | Pd(OAc)₂/PCy₃ | Various | Various | General Method | organic-chemistry.org |

Olefination reactions provide a direct route to the α,β-unsaturated ketone core of chalcones by forming the central carbon-carbon double bond.

Wittig Reaction The Wittig reaction is a cornerstone of alkene synthesis, reacting an aldehyde or ketone with a phosphorus ylide (a Wittig reagent). wikipedia.orgmasterorganicchemistry.com To synthesize chalcones, a substituted benzaldehyde, such as 3-nitrobenzaldehyde, is reacted with a triphenyl-benzoyl-methylene phosphorane. ekb.egipl.org The ylide itself is typically prepared by treating a phosphonium (B103445) salt with a strong base. masterorganicchemistry.com For chalcone synthesis, stabilized ylides are used, which generally favor the formation of the more thermodynamically stable (E)-alkene isomer. wikipedia.orgorganic-chemistry.org The reaction rate can be significantly accelerated by using microwave irradiation, reducing reaction times from hours to minutes. ekb.eg

Julia-Kocienski Olefination A powerful alternative is the Julia-Kocienski olefination, which involves the coupling of a heteroaryl sulfone with a carbonyl compound, such as an aldehyde, in the presence of a base. ekb.egcolab.wsnih.gov This method has been successfully applied to chalcone synthesis using reagents like 2-(benzo[d]thiazol-2-ylsulfonyl)-1-phenylethanone. colab.ws A key advantage of this reaction is its high stereoselectivity, producing predominantly E-chalcones. researchgate.net Common bases used include 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in non-polar solvents. ekb.eg

| Reaction | Key Reagents | Typical Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Wittig Reaction | Aldehyde + Phosphonium Ylide | Reflux in THF or Benzene (B151609); Microwave irradiation | Well-established, versatile | ekb.eg |

| Julia-Kocienski Olefination | Aldehyde + Heteroaryl Sulfone | Base (e.g., DBU) in a non-polar solvent (e.g., THF) | High (E)-stereoselectivity, good to excellent yields | ekb.egcolab.wsresearchgate.net |

Palladium-catalyzed cross-coupling reactions like the Heck and Sonogashira couplings offer versatile methods for building the chalcone framework.

Heck Reaction The Heck reaction, also known as the Mizoroki-Heck reaction, creates a carbon-carbon bond by coupling an aryl or vinyl halide with an alkene, catalyzed by a palladium complex and a base. organic-chemistry.orgslideshare.net This reaction is noted for its high degree of chemoselectivity and tolerance for various functional groups. taylorandfrancis.com While less common for direct chalcone synthesis, it can be employed to construct the enone system. The reaction is typically catalyzed by palladium salts and requires a base to neutralize the hydrogen halide formed during the cycle. slideshare.net Microwave irradiation has been shown to promote these reactions effectively. scirp.orgcem.com

Sonogashira Coupling The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide, co-catalyzed by palladium and copper complexes. ekb.egnih.gov A particularly elegant application for chalcone synthesis is the "coupling-isomerization reaction" (CIR). nih.govthieme-connect.com In this domino reaction, an electron-deficient aryl halide (such as one bearing a nitro group) is coupled with a propargyl alcohol. nih.govthieme-connect.com The initial alkyne product does not isolate but undergoes an in-situ, base-catalyzed isomerization to the corresponding α,β-unsaturated ketone (chalcone). nih.gov This method often provides good to excellent yields, and like other coupling reactions, can be accelerated with microwave assistance. ekb.eg

| Reaction | Key Reactants | Catalyst System | Key Feature | Reference |

|---|---|---|---|---|

| Heck Reaction | Aryl/Vinyl Halide + Alkene | Palladium complex + Base | Forms substituted alkene, high chemoselectivity | slideshare.nettaylorandfrancis.com |

| Sonogashira Coupling-Isomerization | Aryl Halide + Propargyl Alcohol | Pd/Cu + Amine Base (e.g., TEA) | Domino reaction forms chalcone in situ | ekb.egnih.govthieme-connect.com |

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction used to install an acyl group onto an aromatic ring. organic-chemistry.orgsavemyexams.com The reaction typically employs an acyl chloride or anhydride (B1165640) as the acylating agent and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). savemyexams.commasterorganicchemistry.com

For chalcone synthesis, this method can be used to prepare one of the key aromatic ketone precursors. A relevant example involves the reaction of cinnamoyl chloride with an aromatic compound to form the chalcone structure directly. ekb.eg More specifically, processes have been developed for the Friedel-Crafts acylation of 3-ethyl-4-nitrobenzoic acid chloride with various arenes (e.g., benzene, naphthalene) to produce the corresponding aryl-(3-ethyl-4-nitrophenyl)-methanones. google.com These ketones are direct analogues and precursors to the target compound class, demonstrating the utility of this method for creating the substituted benzophenone (B1666685) moiety of the chalcone. google.com

| Acylating Agent | Aromatic Substrate | Catalyst | Product Type | Reference |

|---|---|---|---|---|

| 3-Ethyl-4-nitrobenzoic acid chloride | Benzene | AlCl₃ | (3-Ethyl-4-nitrophenyl)-phenyl-methanone | google.com |

| 3-Ethyl-4-nitrobenzoic acid chloride | Naphthalene | AlCl₃ | (3-Ethyl-4-nitrophenyl)-naphthalen-yl-methanone | google.com |

| Acyl Chlorides / Anhydrides | Arenes | Lewis Acids (e.g., AlCl₃, ZnO) | Aryl Ketones | organic-chemistry.org |

While most synthetic routes yield the more stable trans-chalcones, specific methods are required to access the cis-isomers. nih.gov Reductive annulation represents a specialized strategy for this purpose. One documented approach involves the reductive (3+2) annulation of pyrylium (B1242799) salts with benzil (B1666583) in the presence of tris(dimethylamino)phosphine, P(NMe₂)₃. nih.govresearchgate.net This method was used to synthesize cis-chalcones containing furanyl rings, highlighting a pathway to less common chalcone geometries. nih.gov

One-pot syntheses are highly efficient as they combine multiple reaction steps into a single procedure, avoiding the need for intermediate isolation and purification, which saves time and reduces waste. nih.govbeilstein-journals.org Several one-pot protocols have been developed for the synthesis of chalcones and their derivatives.

Examples include:

The in-situ oxidation of an alcohol (e.g., phenyl methanol) to an aldehyde, which then undergoes a condensation reaction with an acetophenone in the same pot to yield a chalcone. nih.gov

A sequential catalytic process involving a carbonylative Sonogashira coupling of an aryl iodide and a phenylacetylene, followed by the selective hydrogenation of the resulting ynone intermediate to the final E-chalcone, all using a single multifunctional catalyst. rsc.orgrsc.org

A Mukaiyama aldol addition where an acetophenone is first converted to an enol silane, which then reacts with an aldehyde in a one-pot fashion to give the chalcone. sci-hub.st

| Protocol Description | Starting Materials | Key Reagents/Catalysts | Reference |

|---|---|---|---|

| Oxidation-Condensation | Phenyl Methanol + Acetophenone | Chromium trioxide | nih.gov |

| Carbonylative Sonogashira Coupling - Hydrogenation | Aryl Iodide + Phenylacetylene + CO + H₂ | Ru@SiO₂-[Pd–NHC] bifunctional catalyst | rsc.orgrsc.org |

| Mukaiyama Aldol Addition | Acetophenone + Aldehyde | TMSOTf + Tertiary Amine | sci-hub.st |

Green Chemistry Principles in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of chalcones to develop more environmentally benign and efficient methods. ijnrd.orgresearchgate.net These approaches aim to reduce or eliminate the use of hazardous solvents, minimize energy consumption, and shorten reaction times. ijnrd.orgfrontiersin.org

Mechanochemical synthesis, which involves inducing reactions by grinding solid reactants together, represents a significant advancement in green chemistry. frontiersin.orgrsc.orgsci-hub.se This solvent-free approach offers several advantages, including operational simplicity, reduced environmental impact, and often, quantitative yields in shorter reaction times. researchgate.net

For the synthesis of chalcones, including nitro-substituted analogues, grinding a mixture of the appropriate acetophenone and benzaldehyde with a solid base catalyst, such as sodium hydroxide (NaOH) or a combination of potassium fluoride (B91410) and alumina (B75360) (KF-Al2O3), in a mortar with a pestle has proven effective. researchgate.net This method has been shown to produce a nitrochalcone in over 94% yield within just 5 minutes. researchgate.net The direct absorption of mechanical energy facilitates the reaction, often at room temperature, eliminating the need for solvents and external heating. rsc.orgsci-hub.se

Table 1: Comparison of Mechanochemical Synthesis Methods for Chalcones

| Catalyst | Reaction Time | Yield | Reference |

|---|---|---|---|

| NaOH | Not specified | Quantitative | researchgate.net |

| KF-Al2O3 | 5 min | >94% | researchgate.net |

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for the rapid and efficient synthesis of a wide variety of organic compounds, including chalcones. chemicaljournals.commdpi.comresearchgate.net This technique utilizes microwave radiation to directly and efficiently heat polar molecules in the reaction mixture, leading to a dramatic reduction in reaction times from hours to minutes. ijnrd.orgchemicaljournals.com

The primary advantages of MAOS include:

Reduced Reaction Times: Reactions are often completed in minutes. chemicaljournals.com

Higher Yields: MAOS frequently provides higher yields of the desired products. mdpi.com

Increased Purity: The rapid and uniform heating can reduce the formation of side products. ijnrd.orgmdpi.com

Energy Efficiency: Significant energy savings are achieved due to faster heating and shorter reaction times. chemicaljournals.com

In the context of chalcone synthesis, microwave irradiation has been successfully employed in solvent-free conditions, further enhancing its green credentials. For instance, the synthesis of 9-anthracenyl chalcone derivatives using KOH as a catalyst under microwave irradiation yielded excellent results in just 5 minutes. frontiersin.org

Table 2: Examples of Microwave-Assisted Chalcone Synthesis

| Reactants | Catalyst | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Benzaldehyde, Acetone (B3395972) | aq. NaOH | Microwave | 10-15 min | 79% | chemicaljournals.com |

| 1-methylindole-3-carboxaldehyde, Substituted acetophenones | Not specified | Microwave, Solvent-free | Not specified | Not specified | frontiersin.org |

Ultrasound-mediated synthesis, or sonochemistry, utilizes the energy of sound waves, typically above 20 kHz, to initiate and accelerate chemical reactions. mdpi.comacs.org The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures, which can significantly enhance reaction rates. acs.org

This technique has been successfully applied to the Claisen-Schmidt condensation for the synthesis of dinitrochalcones, demonstrating improved yields and reduced reaction times compared to conventional methods like magnetic stirring. mdpi.com For example, the ultrasonic irradiation of nitroacetophenones and nitrobenzaldehydes in a cyclohexane-methanol solvent system resulted in yields ranging from 56% to 92% in 60 minutes or less. mdpi.com The choice of base and optimization of temperature are crucial for maximizing the yield for different isomers. mdpi.com

Table 3: Ultrasound-Assisted Synthesis of Dinitrochalcones

| Product | Yield | Melting Point (°C) | Reference |

|---|---|---|---|

| (E)-1,3-bis(2-nitrophenyl)prop-2-en-1-one | 56% | 140–142 | mdpi.com |

| (E)-1-(2-nitrophenyl)-3-(3-nitrophenyl)prop-2-en-1-one | 92% | 145–147 | mdpi.com |

The use of aqueous micellar systems and ionic liquids as reaction media offers a green alternative to conventional organic solvents. mdpi.comboku.ac.at Certain ionic liquids can form micelles in aqueous solutions, creating micro-heterogeneous environments that can enhance reaction rates and selectivity. boku.ac.atrsc.org

For polar reactions like the Diels-Alder reaction, the solubilization of reactants within micelles can overcome the limited solubility of nonpolar reactants in water, leading to improved yields. mdpi.com Studies have shown that aqueous micellar media formed by both conventional surfactants (like SDS and CTAB) and amphiphilic ionic liquids can be effective for such transformations. mdpi.com While the primary focus has been on reactions like the Diels-Alder, the principles are applicable to other syntheses, including chalcone formation. Block copolymers have also been shown to form various micellar structures in ionic liquids, demonstrating the versatility of these systems for creating controlled nanostructures for potential catalytic applications. nih.gov

Purification and Isolation Techniques for this compound

Following synthesis, the purification and isolation of the target compound are critical steps to obtain a product of high purity. For this compound and its analogues, recrystallization is a commonly employed and effective technique.

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a suitable solvent or solvent system. The crude product is dissolved in a hot solvent, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solution.

For nitro-substituted chalcones, various solvent systems have been reported for successful recrystallization:

Ethanol: A common solvent for recrystallizing chalcones. researchgate.net

Methanol: Hot methanol has been used to recrystallize this compound. scribd.com

Dichloromethane (B109758)/n-hexane: This solvent pair is effective for purifying dinitrochalcones. mdpi.commdpi.comresearchgate.net

Dichloromethane/ethanol: This mixture has also been used for the recrystallization of nitrochalcones. researchgate.net

The general procedure involves dissolving the crude solid in a minimum amount of the hot solvent, followed by cooling to induce crystallization. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried. researchgate.netscribd.com

Chromatographic Separation Methods (Column Chromatography, Thin-Layer Chromatography)

The purification and analysis of this compound and its analogues heavily rely on chromatographic techniques, primarily Thin-Layer Chromatography (TLC) and Column Chromatography. These methods are indispensable for monitoring reaction progress, isolating the desired product from reaction mixtures, and ensuring its purity.

Thin-Layer Chromatography (TLC): TLC is a crucial analytical tool for the real-time monitoring of the Claisen-Schmidt condensation reaction used to synthesize nitrochalcones. mdpi.comscispace.com It allows for the rapid assessment of the consumption of starting materials (e.g., 3-nitrobenzaldehyde and acetophenone) and the formation of the chalcone product. Analytical TLC is typically performed on plates coated with a stationary phase, such as silica (B1680970) gel 60 F254. mdpi.com The choice of the mobile phase (eluent) is critical for achieving good separation between the reactants, product, and any potential byproducts. A common solvent system for analyzing chalcones is a mixture of ethyl acetate (B1210297) and hexane (B92381), often in a 1:9 ratio. scribd.com The separated spots on the TLC plate are visualized under UV light, and their retardation factor (Rf) values are calculated to identify the different components. scribd.com

Column Chromatography: For preparative scale purification, column chromatography is the method of choice to isolate pure this compound from the crude reaction product. smolecule.comthieme-connect.com This technique operates on the same principles as TLC but on a larger scale. The stationary phase is typically silica gel (200-300 mesh) packed into a glass column. thieme-connect.comscribd.com The crude product is loaded onto the column and eluted with a suitable solvent system (mobile phase).

The selection of the eluent is determined by the polarity of the target compound and impurities. Nonpolar solvents like hexane or petroleum ether are often used initially, followed by a gradual increase in polarity by adding solvents like acetone, ethyl acetate, or dichloromethane. thieme-connect.commdpi.com This gradient elution allows for the separation of compounds based on their differential adsorption to the stationary phase. For instance, a mobile phase of petroleum ether-acetone has been successfully used to purify nitro-substituted chalcones. thieme-connect.com In other protocols, the product is filtered through a silica gel plug and washed with dichloromethane to remove impurities. mdpi.com The fractions collected from the column are analyzed by TLC to identify those containing the pure product, which are then combined and concentrated to yield the purified chalcone.

Below is a table summarizing typical chromatographic systems used for the separation and analysis of nitrochalcones.

| Technique | Stationary Phase | Mobile Phase (Eluent) | Application | Reference |

|---|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Silica Gel 60 F254 | 10% Ethyl Acetate / 90% Hexane | Reaction Monitoring & Analysis | scribd.com |

| Thin-Layer Chromatography (TLC) | Silica Gel G | Not Specified | Monitoring Reaction Completion | scispace.com |

| Column Chromatography | Silica Gel (200-300 mesh) | Petroleum Ether - Acetone | Purification | thieme-connect.com |

| Column Chromatography | Silica Gel 60 | Dichloromethane (DCM) | Purification (via silica plug) | mdpi.com |

| Column Chromatography | Silica Gel | Not Specified | Purification of final product | smolecule.combeilstein-journals.org |

Yield Optimization Strategies in this compound Synthesis

Optimizing the reaction yield is a central goal in the synthesis of this compound. The Claisen-Schmidt condensation, the primary synthetic route, is influenced by several factors, including the choice of catalyst, solvent system, and reaction conditions. mdpi.comnumberanalytics.com Strategic manipulation of these parameters can significantly enhance the efficiency of the synthesis.

Influence of Base Catalyst: The selection of the base catalyst is critical in the Claisen-Schmidt condensation. numberanalytics.com Various bases, such as sodium hydroxide (NaOH), potassium hydroxide (KOH), and sodium carbonate (Na₂CO₃), are commonly employed. mdpi.comnumberanalytics.com Research has shown that the strength and solubility of the base in the reaction medium have a direct impact on the product yield. In a study optimizing the synthesis of dinitrochalcones, Na₂CO₃ was found to be the most effective base, resulting in a yield of 88%, whereas other bases like K₂CO₃ and Li₂CO₃ gave significantly lower yields of 49% and 48%, respectively. mdpi.com The use of a strong base like NaOH in methanol is also a common and effective practice. mdpi.com

Effect of Solvent System: The solvent system plays a crucial role in dissolving the reactants and facilitating the reaction. Ethanol and methanol are standard solvents for this condensation. scribd.com The use of a cyclohexane-methanol solvent system has been reported as effective, particularly in conjunction with ultrasound irradiation. mdpi.com The choice of solvent can influence reaction rates and, in some cases, the stability of the intermediate products. jocpr.com

Reaction Conditions and Non-Conventional Methods: Temperature and reaction time are key parameters to control. The Claisen-Schmidt reaction for nitrochalcones is often initiated at low temperatures (e.g., in an ice bath) and then allowed to proceed at room temperature or with gentle heating. mdpi.commdpi.comscribd.com Reaction times can vary from a few hours to longer periods, depending on the specific reactants and conditions. scispace.comresearchgate.net

The table below presents research findings on how different synthetic parameters affect the yield of nitrochalcones.

| Reactants | Method/Conditions | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| o-, m-, p-nitroacetophenones and o-, m-, p-nitrobenzaldehydes | Ultrasonic Irradiation | Na₂CO₃ | Cyclohexane-Methanol | 88% (for 3,3'-dinitro) | mdpi.com |

| o-, m-, p-nitroacetophenones and o-, m-, p-nitrobenzaldehydes | Ultrasonic Irradiation | K₂CO₃ | Cyclohexane-Methanol | 49% | mdpi.com |

| 2-nitroacetophenone and various nitrobenzaldehydes | Stirring, 3h at room temp | NaOH (1.0 M) | Ethanol | 42-90% | mdpi.com |

| 3-nitrobenzaldehyde and acetophenone | Stirring, Ice Bath | NaOH | Ethanol | 59.33% | scribd.com |

| Nitroacetophenones and benzaldehyde | Mechanical Agitation, ~2h | Not Specified | Environmentally Friendly Solvents | 72-73% | researchgate.net |

| 4-methoxyacetophenone and 4-nitrobenzaldehyde | Conventional Stirring | NaOH | Ethanol | 82% (aldol product) | jocpr.com |

Reactivity and Reaction Mechanisms of 3 Nitrobenzalacetophenone

Chemical Transformations of the α,β-Unsaturated Carbonyl System

The α,β-unsaturated carbonyl system in 3-nitrobenzalacetophenone, a type of chalcone (B49325), is a key feature that dictates its reactivity. This conjugated system provides multiple sites for chemical attack, leading to a variety of transformations.

Nucleophilic Addition Reactions

The electron-withdrawing nature of the carbonyl group and the nitro group makes the β-carbon of the α,β-unsaturated system in this compound electrophilic and susceptible to nucleophilic attack. This is a classic example of a Michael addition or 1,4-conjugate addition. edu.krd The presence of the nitro group on the benzaldehyde (B42025) ring further enhances the electrophilicity of the carbonyl carbon. askfilo.comshaalaa.comdoubtnut.com

The reaction is initiated by the attack of a nucleophile on the β-carbon, which leads to the formation of a resonance-stabilized enolate intermediate. scribd.comchegg.com This intermediate is then protonated to yield the final 1,4-addition product. A wide range of nucleophiles can participate in this reaction, including carbanions derived from active methylene (B1212753) compounds, enamines, and organometallic reagents. For instance, the addition of nitromethane (B149229) to chalcone derivatives in the presence of a base like sodium hydroxide (B78521) is a known method for forming new carbon-carbon bonds. edu.krd Similarly, cycloketones can act as nucleophiles in the presence of an organocatalyst. mdpi.com

The general mechanism for the Michael addition to this compound is as follows:

A base abstracts a proton from the nucleophile (Nu-H) to generate the active nucleophile (Nu⁻).

The nucleophile attacks the electrophilic β-carbon of the chalcone, leading to the formation of a resonance-stabilized enolate.

The enolate is protonated by a proton source (often the conjugate acid of the base used in the first step) to give the final product.

| Nucleophile | Catalyst/Conditions | Product Type |

| Nitromethane | NaOH / Dimethylformamide | γ-Nitro ketone |

| Cyclohexanone | Chiral Proline Derivative | Functionalized cyclohexanone |

| Acetophenone (B1666503) | Base | 1,5-Dicarbonyl compound |

Cycloaddition Reactions (e.g., [2+3] Cycloadditions)

The double bond of the α,β-unsaturated system in this compound can participate in cycloaddition reactions. These reactions are valuable for the synthesis of various heterocyclic compounds.

One prominent example is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition. In this reaction, the chalcone acts as the dipolarophile and reacts with a 1,3-dipole. For instance, the reaction of chalcones with N-tosylhydrazones, promoted by a base like cesium carbonate, can yield pyrazole (B372694) derivatives. researchgate.net Another example involves the reaction with nitrones to form isoxazolidine (B1194047) rings. nih.gov The regioselectivity of these reactions can be influenced by both electronic and steric factors. mdpi.com

The general scheme for a [3+2] cycloaddition is:

A 1,3-dipole (e.g., a nitrile N-oxide or an azide) reacts with the alkene component of the chalcone.

This concerted or stepwise process leads to the formation of a five-membered heterocyclic ring.

Chalcones can also undergo [2+2] cycloadditions, particularly under photochemical conditions. Visible light can trigger the cycloaddition of chalcones to form cyclobutane (B1203170) derivatives. bohrium.comnih.gov

| Reaction Type | Reagent | Resulting Heterocycle |

| [3+2] Cycloaddition | N-Tosylhydrazone | Pyrazole |

| [3+2] Cycloaddition | Nitrile N-oxide | Isoxazoline |

| [3+2] Cycloaddition | Azide | Triazole |

| [2+2] Cycloaddition | (self-dimerization) | Cyclobutane |

Reduction of the Carbonyl Group

The carbonyl group of this compound can be reduced to a secondary alcohol. However, the presence of other reducible functional groups, namely the carbon-carbon double bond and the nitro group, necessitates the use of selective reducing agents to achieve the desired transformation.

Chemoselective reduction of the carbonyl group in the presence of the α,β-double bond is a common challenge in the chemistry of chalcones. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce both the carbonyl group and the double bond. To selectively reduce the carbonyl group, milder or more specific reagents are required.

Conversely, it is often more straightforward to selectively reduce the carbon-carbon double bond of the enone system, a process known as conjugate reduction or 1,4-reduction, leaving the carbonyl group intact. researchgate.netresearchgate.net Reagents such as zinc dust in the presence of ammonium (B1175870) chloride have been used for this purpose. researchgate.net Metal-free methods, for instance using benzeneselenol (B1242743) generated in situ, have also been developed for the selective 1,4-reduction of chalcones. nih.gov Catalytic hydrogenation using a palladium catalyst can also be employed to reduce the double bond. nih.govlibretexts.org

For the specific reduction of the carbonyl group to a hydroxyl group, reagents like sodium borohydride (B1222165) (NaBH₄) can sometimes be used with careful control of reaction conditions, although it may also affect the nitro group. scispace.com The Wolff-Kishner and Clemmensen reductions are powerful methods for the complete reduction of a carbonyl group to a methylene (CH₂) group. youtube.com

| Reagent/Method | Primary Transformation | Product |

| Zn/NH₄Cl | 1,4-Reduction of C=C bond | 3-(3-Nitrophenyl)-1-phenylpropan-1-one |

| Benzeneselenol (in situ) | 1,4-Reduction of C=C bond | 3-(3-Nitrophenyl)-1-phenylpropan-1-one |

| H₂, Pd/C | Hydrogenation of C=C bond | 3-(3-Nitrophenyl)-1-phenylpropan-1-one |

| NaBH₄ | Reduction of C=O group | 1-Phenyl-3-(3-nitrophenyl)prop-2-en-1-ol |

| Wolff-Kishner / Clemmensen | Reduction of C=O to CH₂ | 1-(3-Nitrobenzyl)-2-phenylethane |

Reactions Involving the Nitro Group

The nitro group attached to the aromatic ring is a key functional group that significantly influences the reactivity of this compound and can itself undergo important chemical transformations.

Reduction to Amino Groups

The reduction of an aromatic nitro group to an amino group is a fundamental and widely used reaction in organic synthesis. wikipedia.orgorganic-chemistry.org This transformation is crucial for the synthesis of anilines, which are precursors to a vast array of dyes, pharmaceuticals, and other fine chemicals.

Several methods are available for the reduction of the nitro group in this compound. The choice of reagent is important to avoid the undesired reduction of the α,β-unsaturated carbonyl system.

Catalytic Hydrogenation : This is a common and efficient method. Catalysts such as palladium on carbon (Pd/C) or Raney nickel are often employed with hydrogen gas. commonorganicchemistry.com However, these conditions can also reduce the carbon-carbon double bond. commonorganicchemistry.com Using a poisoned catalyst like Lindlar's catalyst might offer better selectivity. researchgate.net

Metal-Acid Systems : The use of metals like iron (Fe), zinc (Zn), or tin (Sn) in the presence of an acid (e.g., hydrochloric acid or acetic acid) is a classic method for nitro group reduction. scispace.comcommonorganicchemistry.com Tin(II) chloride (SnCl₂) is a milder alternative that can be used in the presence of other reducible groups. commonorganicchemistry.com

Transfer Hydrogenation : This method uses a source of hydrogen other than H₂ gas. For example, ammonium formate (B1220265) with zinc dust can be a mild and effective system. researchgate.net

The product of this reaction would be 3-aminobenzalacetophenone.

| Reagent | Conditions | Selectivity Notes |

| H₂ / Pd/C | Catalytic Hydrogenation | May also reduce the C=C double bond. |

| Fe / HCl | Acidic Reduction | Classic method for nitro reduction. |

| SnCl₂ | Mild Reduction | Good for substrates with other reducible groups. |

| Zn / NH₄Cl | Transfer Hydrogenation | Mild conditions. |

Nucleophilic Aromatic Substitution Pathways

The nitro group is a strong electron-withdrawing group. Its presence on the benzene (B151609) ring deactivates the ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr). youtube.comyoutube.comlibretexts.org This activation is most effective when the electron-withdrawing group is positioned ortho or para to a leaving group, as it can stabilize the negatively charged intermediate (a Meisenheimer complex) through resonance. youtube.comlibretexts.org

In some cases, under specific conditions, a hydrogen atom can be displaced in what is known as an oxidative nucleophilic aromatic substitution of hydrogen (SₙAr-H). These reactions often require an oxidizing agent.

Redox Chemistry and Reactive Intermediate Formation

The redox chemistry of this compound is largely dictated by its two key functional groups: the α,β-unsaturated ketone (enone) system and the aromatic nitro group. The nitro group is a strong electron-withdrawing group, which significantly influences the electron density of the molecule and its susceptibility to reduction.

In electrochemical studies, nitroaromatic compounds are known to undergo reduction to form reactive intermediates. The initial step is typically a single-electron transfer (SET) to the nitroaromatic system, generating a nitroaromatic anion radical. researchgate.net This radical anion is a key reactive intermediate that can participate in subsequent chemical transformations. researchgate.netresearchgate.net

The enone moiety of the chalcone structure also provides a center for redox activity. It can act as a Michael acceptor, reacting with nucleophiles. jchemrev.com The electron-withdrawing nature of the 3-nitro group enhances the electrophilicity of the β-carbon of the enone system, making it more susceptible to nucleophilic attack. Reactions involving electron transfer can lead to the formation of radical intermediates which are central to mechanisms like the SRN1 pathway. researchgate.net

Electrophilic Aromatic Substitution on Aromatic Rings (e.g., Nitration of Chalcones)

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for aromatic compounds. The general mechanism involves a two-step process:

Attack by the Aromatic Ring: The π-electron system of the aromatic ring acts as a nucleophile and attacks a strong electrophile (E+). This step is typically the slow, rate-determining step as it disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.commasterorganicchemistry.com

Deprotonation: A weak base removes a proton from the carbon atom that formed the new bond with the electrophile. This is a fast step that restores the aromaticity of the ring. masterorganicchemistry.com

In the context of chalcones, the aromatic rings can undergo EAS reactions such as nitration. For the nitration of a chalcone, a mixture of concentrated nitric acid and sulfuric acid is typically used. This mixture generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. masterorganicchemistry.com

The existing substituents on the chalcone's aromatic rings direct the position of the incoming electrophile. The benzoyl group (the A-ring) is deactivating and meta-directing, while the substituent on the B-ring (in this case, the 3-nitro group) also influences the reactivity of that ring. Research on the nitration of chalcones has shown that the reaction can occur on the A-ring, with the nitronium ion attacking the 3'-position. orientjchem.org

Mechanistic Investigations of this compound Reactivity

The Radical-Nucleophilic Substitution (SRN1) mechanism is a multi-step chain reaction pathway particularly relevant for nitroaromatic compounds. wikipedia.org It provides a route for the substitution of a leaving group on an aromatic ring by a nucleophile, proceeding through radical and radical anion intermediates. dalalinstitute.com Unlike traditional nucleophilic aromatic substitution (SNAr), the SRN1 mechanism does not require strong deactivating groups ortho or para to the leaving group. wikipedia.org

The general SRN1 mechanism involves the following steps:

Initiation: An electron is transferred to the aromatic substrate (e.g., an aryl halide) to form a radical anion. wikipedia.orgdalalinstitute.com

Propagation:

The radical anion fragments, losing a leaving group to form an aryl radical. wikipedia.org

The aryl radical reacts with a nucleophile to form a new radical anion. dalalinstitute.com

This new radical anion transfers its electron to another molecule of the starting aromatic substrate, forming the product and propagating the chain reaction. dalalinstitute.com

The presence of the nitro group in this compound makes it a suitable substrate for SRN1 reactions. The nitro group can stabilize the initial radical anion intermediate formed upon electron transfer. researchgate.net Studies on various nitro-substituted aromatic and aliphatic compounds have demonstrated their reactivity via the SRN1 pathway with a range of nucleophiles. researchgate.netrsc.orgresearchgate.netresearchgate.net

Both acids and bases can catalyze reactions involving this compound, most notably in its synthesis via the Claisen-Schmidt condensation. jchemrev.comnih.gov

Base-Catalyzed Mechanism (Claisen-Schmidt Condensation): The synthesis of this compound is commonly achieved through the base-catalyzed Claisen-Schmidt condensation of 3-nitrobenzaldehyde (B41214) and acetophenone. scribd.comresearchgate.netchegg.com The mechanism proceeds as follows:

Enolate Formation: A base (e.g., NaOH) removes an acidic α-proton from acetophenone to form a resonance-stabilized enolate ion.

Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of 3-nitrobenzaldehyde, forming an alkoxide intermediate.

Protonation: The alkoxide is protonated by a solvent molecule (e.g., water or ethanol) to yield a β-hydroxy ketone (aldol adduct).

Dehydration: The β-hydroxy ketone readily dehydrates, often with gentle heating, via an E1cB mechanism. The base removes the α-proton, forming an enolate which then eliminates the hydroxide ion to form the conjugated α,β-unsaturated ketone, this compound. scribd.com

Acid-Catalyzed Mechanism: While less common for this specific synthesis, acid catalysis is also a viable method for aldol-type condensations. researchgate.net

Enol Formation: The acid catalyst protonates the carbonyl oxygen of the ketone (acetophenone), which then tautomerizes to its enol form.

Nucleophilic Attack: The enol, acting as a nucleophile, attacks the carbonyl carbon of the aldehyde (3-nitrobenzaldehyde), which has been activated by protonation of its carbonyl oxygen.

Dehydration: The resulting intermediate is then deprotonated and subsequently dehydrated under acidic conditions to yield the final chalcone product. nih.gov

The presence of a nitro group on the benzaldehyde can sometimes complicate base-catalyzed condensations, and in such cases, acid catalysis may be preferred.

The substituents on the aromatic rings of a chalcone molecule significantly impact its reactivity, reaction rates, and the distribution of products. rsc.org The nitro group (-NO₂) in this compound is a powerful electron-withdrawing group (EWG) and exerts a strong influence through both inductive and resonance effects.

Effect on Reactivity:

Michael Addition: The electron-withdrawing nitro group on the B-ring increases the electrophilicity of the enone system. jchemrev.com This makes the β-carbon more electron-deficient and thus more susceptible to conjugate addition (Michael addition) by nucleophiles. In contrast, electron-donating groups (EDGs) on the B-ring would decrease the reactivity towards Michael addition. nih.gov

Electrophilic Aromatic Substitution: As a strong deactivating group, the nitro group makes its attached aromatic ring (the B-ring) much less reactive towards electrophilic attack compared to unsubstituted benzene.

Claisen-Schmidt Condensation: In the synthesis of chalcones, EWGs on the benzaldehyde component can decrease the electron density on the carbonyl carbon, potentially reducing its reactivity towards nucleophilic attack by the enolate. Conversely, EDGs on the acetophenone component can hinder the initial deprotonation step, slowing the reaction. frontiersin.org

Effect on Selectivity: The position of substituents is crucial for selectivity in reactions. For instance, in oxidative cyclization reactions of chalcones, the electronic nature of the substituent determines the product outcome. Chalcones with strong electron-donating groups tend to form isoflavones, while those with electron-withdrawing groups like -NO₂ exclusively form aurones. nih.gov The position of the nitro group has also been shown to be a critical factor in determining the biological activities of chalcones, influencing their selectivity for different biological targets. mdpi.com

The following table summarizes the expected effects of different types of substituents on key reactions involving the chalcone scaffold.

| Substituent Type on B-Ring | Effect on Michael Addition Rate | Effect on EAS Rate (on B-Ring) | Favored Product in Oxidative Cyclization |

|---|---|---|---|

| Strong Electron-Withdrawing (e.g., -NO₂) | Increase | Strongly Decrease | Aurone |

| Weak Electron-Withdrawing (e.g., -Cl) | Slight Increase | Decrease | Aurone |

| Neutral (e.g., -H) | Baseline | Baseline | Aurone |

| Weak Electron-Donating (e.g., -CH₃) | Slight Decrease | Increase | Mixture (Isoflavone/Aurone) |

| Strong Electron-Donating (e.g., -OCH₃) | Decrease | Strongly Increase | Isoflavone |

Derivatization Strategies and Synthetic Applications of 3 Nitrobenzalacetophenone

As a Precursor for Heterocyclic Compound Synthesis

The α,β-unsaturated ketone moiety in 3-Nitrobenzalacetophenone is an ideal electrophile for reactions with various nucleophiles, leading to the formation of a wide array of heterocyclic systems. This reactivity is the cornerstone of its application in the synthesis of numerous nitrogen- and sulfur-containing heterocycles.

This compound serves as a key starting material for a multitude of nitrogen-containing heterocyclic compounds through cyclization and condensation reactions.

Indoles and Quinolines: Nitrochalcones are recognized as valuable intermediates for the synthesis of indoles and quinolines. mdpi.com The synthesis of quinoline (B57606) derivatives can be achieved through a one-pot reaction involving the reduction of the nitro group of a nitrochalcone, followed by cyclization and dehydration. scientific.net For instance, the reaction of a nitrochalcone derivative with hydrazine (B178648) hydrate (B1144303) in the presence of a Palladium-on-carbon (Pd/C) catalyst yields the corresponding phenyl quinoline derivative in good yield. scientific.net This method provides a direct route to the quinoline core structure.

Pyrimidines: The synthesis of pyrimidine (B1678525) derivatives often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine, urea, or guanidine. As an α,β-unsaturated ketone, this compound can react with these reagents to form the pyrimidine ring. The reaction typically proceeds via a Michael addition followed by cyclization and dehydration, yielding highly substituted pyrimidines.

Azaisoflavones: The synthesis of azaisoflavones, which are 3-aryl-4(1H)-quinolones, can be achieved from chalcone (B49325) precursors. researchgate.net A synthetic route involves the epoxidation of the chalcone double bond, followed by a tandem ring-closure and aryl-migration promoted by a strong acid like triflic acid. researchgate.net While this has been demonstrated with 2'-amino chalcone epoxides, similar pathways starting from 2'-nitrochalcone epoxides have been reported to yield the desired 3-arylquinolin-4(1H)-ones through a Meinwald rearrangement/intramolecular reductive cyclization. researchgate.net

Benzodiazepines: 1,5-Benzodiazepine derivatives can be synthesized by the condensation reaction of o-phenylenediamine (B120857) with α,β-unsaturated ketones like this compound. researchgate.net The reaction is typically catalyzed by an acid and involves the formation of a seven-membered heterocyclic ring. This method is versatile and allows for the synthesis of a wide range of substituted benzodiazepines. researchgate.netnih.gov

Pyrazoles: Pyrazoles are commonly synthesized by the reaction of 1,3-dicarbonyl compounds or their synthetic equivalents with hydrazine derivatives. galchimia.comorganic-chemistry.orgyoutube.com this compound, as a chalcone, reacts with hydrazine hydrate, often in the presence of an acid catalyst like acetic acid, to form pyrazoline intermediates which can then be oxidized to the corresponding pyrazole (B372694). rjptonline.org This reaction provides a straightforward method for accessing 3,5-disubstituted pyrazoles. rjptonline.org

Table 1: Synthesis of Nitrogen-Containing Heterocycles from Chalcone Precursors

| Heterocycle | Reagents | General Conditions | Reference |

| Quinolines | Hydrazine Hydrate, Pd/C | One-pot reduction and cyclization in ethanol (B145695) | scientific.net |

| Pyrimidines | Urea, Guanidine, or Amidines | Condensation reaction, often with acid or base catalysis | General Knowledge |

| Benzodiazepines | o-Phenylenediamine | Acid-catalyzed condensation (e.g., p-NBA in acetonitrile) | researchgate.net |

| Pyrazoles | Hydrazine Hydrate | Reflux in ethanol with acetic acid | rjptonline.org |

The electrophilic nature of the double bond in this compound also facilitates reactions with sulfur-based nucleophiles, leading to important sulfur-containing heterocycles.

Thioaurones and Benzothiophenes: Nitrochalcones have been identified as precursors for the synthesis of both thioaurones and benzothiophenes. mdpi.com The synthesis of benzothiophenes can be achieved through various methods, including the cyclization of o-alkynylthioanisoles with a nitro radical precursor or visible-light-promoted cyclization of disulfides and alkynes. researchgate.netrsc.orgorganic-chemistry.org

Benzothiazepines: A prominent application of chalcones in heterocyclic synthesis is the preparation of benzothiazepines. nih.gov The reaction of a chalcone with 2-aminothiophenol (B119425) is a common and efficient method for synthesizing 1,5-benzothiazepine (B1259763) derivatives. researchgate.netresearchgate.net The reaction proceeds via a Michael addition of the thiol group to the enone system, followed by an intramolecular cyclization of the resulting intermediate. researchgate.net This acid-catalyzed condensation provides good yields of the desired benzothiazepine (B8601423) core. researchgate.net

Table 2: Synthesis of Sulfur-Containing Heterocycles from Chalcone Precursors

| Heterocycle | Reagents | General Conditions | Reference |

| Benzothiophenes | Various sulfur sources | Methods include radical nitration/cyclization | mdpi.comresearchgate.net |

| Benzothiazepines | 2-Aminothiophenol | Acid-catalyzed condensation and cyclization | researchgate.net |

In addition to the aforementioned classes, the reactivity of nitrochalcones like this compound allows for their use as intermediates in the synthesis of other heterocyclic systems such as carbazoles and sultams. mdpi.com

Role in Flavonoid and Isoflavonoid (B1168493) Analogue Synthesis

Chalcones are well-established precursors in the biosynthesis and chemical synthesis of flavonoids and isoflavonoids, which are an important class of natural products. researchgate.netnih.gov They represent the open-chain isomers of flavanones and can be cyclized to form the characteristic flavan (B184786) nucleus. The synthesis of flavonoids can be achieved from 2-hydroxyacetophenone (B1195853) derivatives, which condense with aroyl chlorides. google.com Chalcones serve as the key C6-C3-C6 building block that undergoes intramolecular cyclization to form the pyran ring of the flavonoid scaffold. By using this compound and its derivatives, synthetic chemists can access flavonoid and isoflavonoid analogues containing a nitro group, which can be used to probe biological activities or serve as a handle for further functionalization.

Application as a Protecting Group in Organic Synthesis

The use of this compound specifically as a protecting group is not widely documented in the scientific literature. However, the chemical motifs present in the molecule are related to known protecting group strategies. For instance, nitrobenzyl-based compounds are a major class of photolabile protecting groups (PPGs). wikipedia.org These groups can be cleaved from a substrate using light, offering spatial and temporal control over deprotection. While this compound itself is not a standard PPG, its nitroaromatic system is a key component of such groups. Similarly, the α,β-unsaturated ketone system can, in principle, be used to protect diols by forming a cyclic ketal (an acetonide analogue), although this is not a common application for chalcones.

Development of Functional Materials and Chemosensors

The unique electronic and structural properties of nitrochalcones have led to their investigation in the field of materials science.

Anion Sensing: Nitrochalcones have been successfully employed as chemosensors for anion detection. mdpi.com The electron-withdrawing nitro group and the conjugated π-system can interact with anions, leading to a change in their photophysical properties, such as a visible color change or a modification in their fluorescence spectrum. This allows for the qualitative and quantitative detection of specific anions.

Organogelators: Certain nitrochalcone derivatives have been reported to function as low-molecular-weight organogelators. mdpi.comgoogle.com These molecules can self-assemble in organic solvents through non-covalent interactions, such as hydrogen bonding and π-π stacking, to form a three-dimensional network that immobilizes the solvent, resulting in the formation of a gel. google.com The ability to gelate organic liquids makes them potentially useful in various applications, including materials science and drug delivery. google.com

Computational and Theoretical Studies on 3 Nitrobenzalacetophenone

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and properties of molecules like 3-Nitrobenzalacetophenone. DFT calculations allow for the prediction of various molecular parameters that are often in good agreement with experimental data.

Molecular Geometry Optimization and Conformational Analysis

In a study on functionalized chalcones, the crystal structure of 3'-nitrochalcone, an isomer of this compound, was determined. It was found to crystallize in the P2₁/c space group, with two molecules in the asymmetric unit. One of these molecules was observed to be nearly planar. The planarity of the chalcone (B49325) backbone is a critical factor that influences the extent of π-conjugation throughout the molecule. While many chalcone derivatives tend to adopt a more planar s-cis conformation in their crystalline form, the presence and position of substituents can lead to a twisted s-trans conformation.

Computational geometry optimization using DFT can complement experimental findings by providing the most stable conformation of an isolated molecule in the gaseous phase. While specific DFT-optimized geometrical parameters for this compound are not detailed in the available literature, such calculations would typically involve minimizing the energy of the molecule to find its most stable three-dimensional structure. The table below presents crystallographic data for a related nitro-substituted chalcone to illustrate the type of information obtained from such analyses.

| Parameter | Value |

|---|---|

| Empirical formula | C15H11NO3 |

| Formula weight | 253.25 |

| Crystal system | Monoclinic |

| Space group | P2/c |

| Unit cell dimensions | a = 6.2139 (10) Å, b = 13.159 (2) Å, c = 14.450 (3) Å, β = 92.106 (3)° |

| Volume | 1180.8 (3) ų |

The electronic properties of a molecule are governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and the nature of its electronic transitions. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. This energy gap is also indicative of the potential for intramolecular charge transfer within the molecule.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the electron density surface of the molecule. Typically, regions of negative potential (colored red) are associated with lone pairs of electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are associated with atomic nuclei and are prone to nucleophilic attack.

For 3'-nitrochalcone, an isomer of this compound, an MEP map has been generated from an optimized molecular configuration. Such a map for this compound would likely show negative potential around the oxygen atoms of the carbonyl and nitro groups, indicating these as the primary sites for electrophilic interaction. Conversely, positive potential would be expected around the hydrogen atoms.

Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. Chalcones are a class of organic compounds that have been investigated for their NLO properties, which arise from the intramolecular charge transfer between electron-donating and electron-withdrawing groups connected by a π-conjugated system. Computational DFT methods are frequently used to predict the NLO properties of molecules by calculating parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β).

Detailed computational studies reporting the specific values of the dipole moment, polarizability, and first-order hyperpolarizability for this compound were not found in the available literature. A theoretical investigation would be necessary to quantify these properties and assess its potential as an NLO material.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions. It provides a localized picture of the electron density in a molecule, describing it in terms of lone pairs and bonds. NBO analysis is particularly useful for understanding charge transfer, hyperconjugative interactions, and the stability of molecular structures. The analysis of the second-order perturbation energy (E(2)) within the NBO framework can quantify the delocalization of electron density from filled (donor) to empty (acceptor) orbitals, providing insight into the stabilizing interactions within the molecule.

A comprehensive NBO analysis for this compound, which would detail the key donor-acceptor interactions and their stabilization energies, is not available in the current body of scientific literature. Such a study would provide a deeper understanding of the electronic delocalization and the role of the nitro and carbonyl groups in the electronic structure of the molecule.

Intermolecular Interaction Analysis

The way molecules of this compound pack together in the solid state is determined by a network of intermolecular interactions. Understanding these interactions is crucial for explaining the physical properties of the crystalline material.

Crystal structure analysis of 3'-nitrochalcone reveals that the molecules are arranged in two-dimensional planes formed through C—H⋯O hydrogen-bonding interactions involving the nitro and ketone groups. Additionally, stacking interactions are present in the crystal structure.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the electron density of the surrounding molecules. By mapping various properties onto this surface, a detailed picture of the crystal packing and intermolecular contacts can be obtained.

For chalcone derivatives, Hirshfeld surface analysis has been effectively employed to understand the nature and contribution of different non-covalent interactions, such as hydrogen bonds and π-π stacking, which govern their supramolecular architecture. mdpi.comnih.gov The analysis involves generating the Hirshfeld surface by mapping the normalized contact distance (dnorm). The dnorm surface displays a color spectrum where red spots indicate close contacts (shorter than van der Waals radii), white areas represent contacts around the van der Waals separation, and blue regions signify longer contacts. mdpi.com

Table 1: Interpreting Features of Hirshfeld Surface Analysis

| Feature | Description | Interpretation |

| dnorm Surface | A surface mapped with the normalized contact distance. | Red spots indicate close intermolecular contacts, often corresponding to hydrogen bonds or other strong interactions. Blue regions represent weaker or no significant contacts. |

| Fingerprint Plots | 2D histograms of (di, de) distances. | Provides a quantitative summary of different intermolecular contacts. Specific patterns (e.g., sharp spikes, wings) correspond to particular types of interactions. |

| Shape Index | A descriptor of the surface shape. | Concave red areas indicate regions where the molecule acts as a hydrogen bond acceptor, while convex blue areas suggest a donor role. |

| Curvedness | A measure of the curvature of the surface. | Flat regions are indicative of π-π stacking interactions between planar parts of molecules. |

Non-Covalent Interaction (NCI) Studies

Non-covalent interactions (NCIs) play a crucial role in determining the structure, stability, and function of molecular systems in chemistry and biology. arxiv.org These interactions, which include hydrogen bonds, van der Waals forces, and π-π stacking, are significantly weaker than covalent bonds but collectively are fundamental to molecular recognition and self-assembly processes. nih.gov NCI analysis is a computational method based on the electron density and its derivatives to visualize and characterize these weak interactions in real space.

The NCI plot, also known as the reduced density gradient (RDG) plot, is the primary tool for this analysis. It visualizes the regions of non-covalent interactions and color-codes them according to their strength and nature. Typically, strong attractive interactions like hydrogen bonds are shown in blue, weak van der Waals interactions in green, and repulsive steric clashes in red. This visual representation allows for an intuitive understanding of the intricate network of non-covalent forces within a molecule and between molecules.

For a molecule like this compound, NCI studies would be invaluable in elucidating the interplay of various weak interactions. For instance, it could reveal intramolecular hydrogen bonds that influence the molecule's conformation, as well as intermolecular interactions that dictate its crystal packing. The nitro group, being a strong electron-withdrawing group, can participate in various non-covalent interactions, which could be clearly visualized and characterized using NCI analysis.

Reaction Pathway and Mechanistic Elucidation through Computational Chemistry

Transition State Characterization and Activation Energy Calculations

Understanding the mechanism of a chemical reaction requires the characterization of the transition state (TS), which is the highest energy point along the reaction coordinate. Computational chemistry provides powerful tools to locate and characterize these transient structures. Transition state theory is a fundamental concept used to calculate the rate constants of chemical reactions. By identifying the transition state, the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to occur, can be calculated.

The activation energy is a critical parameter that determines the rate of a reaction; a lower activation energy corresponds to a faster reaction. For reactions involving chalcones, such as isomerization or addition reactions, computational methods can be used to model the reaction pathway, locate the transition state, and calculate the activation energy. This information is vital for predicting reaction outcomes and designing more efficient synthetic routes. For this compound, computational studies could, for example, elucidate the mechanism of its synthesis via the Claisen-Schmidt condensation by characterizing the transition states of the key reaction steps. researchgate.net

Reactivity Indices and Fukui Function Analysis

Local reactivity, on the other hand, is described by the Fukui function, f(r), which identifies the most reactive sites within a molecule. mdpi.com The Fukui function indicates the change in electron density at a specific point in the molecule upon the addition or removal of an electron. There are three types of Fukui functions:

f+(r): for nucleophilic attack (attack by a species that donates electrons)

f-(r): for electrophilic attack (attack by a species that accepts electrons)

f0(r): for radical attack

By calculating the condensed Fukui functions for each atom in this compound, one can predict the most likely sites for nucleophilic and electrophilic attack. For instance, regions with a high f+(r) value will be susceptible to nucleophilic attack, while those with a high f-(r) value will be prone to electrophilic attack. These calculations can be performed using various population analysis schemes, with Hirshfeld charges being one of the methods employed. scielo.org.mxchemrevlett.com

Table 2: Key Global and Local Reactivity Descriptors

| Descriptor | Symbol | Formula | Interpretation |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | The escaping tendency of electrons from a system. |

| Chemical Hardness | η | ELUMO - EHOMO | Resistance to change in electron distribution. |

| Global Electrophilicity | ω | μ2 / (2η) | The ability of a species to accept electrons. |

| Fukui Function | f(r) | [∂ρ(r)/∂N]v(r) | Indicates the reactivity of a particular site in a molecule. |

Electron Localization Function (ELF) Studies

The Electron Localization Function (ELF) is a theoretical tool that provides a measure of the localization of electrons in a molecular system. It is based on the comparison of the kinetic energy density of the system with that of a uniform electron gas. ELF values range from 0 to 1, where a value of 1 corresponds to perfect electron localization (as found in core electron shells or lone pairs), and a value of 0.5 is indicative of a uniform electron gas, typical of metallic bonding. stackexchange.com

ELF analysis is particularly useful for visualizing and understanding the nature of chemical bonds. Regions of high ELF value between two atoms are characteristic of a covalent bond, while low ELF values in the bonding region might suggest an ionic interaction. stackexchange.com For a molecule like this compound, an ELF analysis would provide a detailed picture of its electronic structure. It could be used to characterize the covalent bonds within the phenyl rings and the propenone backbone, as well as to visualize the lone pairs on the oxygen and nitrogen atoms. This information complements other analyses by providing a visual representation of the electron distribution and bonding patterns. researchgate.net

Molecular Modeling for Intermolecular Recognition and Binding

Molecular modeling encompasses a range of computational techniques used to simulate and predict the interactions between molecules. It is a cornerstone of modern drug discovery and materials science, enabling the study of intermolecular recognition and binding processes at the atomic level. These methods are crucial for understanding how a molecule like this compound might interact with biological targets or other molecules in a material.

The interaction between molecules can be either covalent or non-covalent. eurofins.com Non-covalent interactions, although weaker, are collectively responsible for the specificity of molecular recognition events. Molecular docking is a prominent molecular modeling technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. By calculating the binding energy, docking can be used to screen virtual libraries of compounds for potential biological activity.

For this compound, molecular modeling could be employed to investigate its potential to bind to specific protein targets. By docking the molecule into the active site of an enzyme, for example, researchers can predict its binding mode and affinity. This information is invaluable for rational drug design and for understanding the molecular basis of a compound's biological activity.

Ligand-Target Interaction Profiling

Molecular docking simulations are a primary computational technique used to predict the binding orientation and affinity of a ligand to a specific protein target. For nitro-substituted chalcones, including isomers and derivatives of this compound, these studies have been employed to elucidate their mechanism of action for observed biological activities, such as anti-inflammatory and vasorelaxant effects.

Research has shown that the position of the nitro group on the chalcone scaffold plays a critical role in its interaction with biological enzymes. researchgate.net Molecular docking studies on a series of nitrochalcones have identified key interactions with enzymes like cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and endothelial nitric oxide synthase (eNOS). researchgate.netresearchgate.net For instance, chalcones with a nitro group at the ortho position of the aromatic rings demonstrated significant anti-inflammatory activity, which was corroborated by their interactions in the active sites of COX-1 and COX-2 in docking simulations. researchgate.netresearchgate.net

While specific docking studies focusing exclusively on this compound are part of a broader analysis of nitrochalcones, the general findings indicate that the α,β-unsaturated carbonyl system and the aromatic rings of the chalcone backbone are essential for binding. researchgate.net The interactions are typically non-covalent, including hydrogen bonds and van der Waals forces, which stabilize the ligand-target complex. nih.gov Crystal structure analyses of related functionalized chalcones reveal that C—H···O hydrogen-bonding interactions involving the nitro and ketone groups are common motifs that contribute to forming stable molecular arrangements. bris.ac.uk This type of interaction is likely to be significant in the binding of this compound to its biological targets. The specific interactions, however, depend on the topology and amino acid composition of the target's binding site.

In Silico Assessment of Molecular Properties for Interaction Potential

The potential of a molecule to interact effectively with a biological target and exhibit drug-like characteristics can be predicted by calculating various molecular and physicochemical properties. These descriptors help in understanding the molecule's behavior, including its absorption, distribution, metabolism, and excretion (ADME) properties. Several key properties for this compound have been computed and are available through public databases.

These properties suggest that this compound has moderate lipophilicity (as indicated by the XLogP3 and logP values) and a molecular size and complexity consistent with many biologically active small molecules. nih.govchemeo.com The presence of hydrogen bond acceptors and the polar surface area are critical determinants of the molecule's ability to cross biological membranes and interact with polar residues in a protein's active site.

Interactive Data Table: Computed Molecular Properties of this compound

| Property | Value | Source |

| Molecular Weight | 253.25 g/mol | PubChem nih.govnih.gov |

| Molecular Formula | C₁₅H₁₁NO₃ | PubChem nih.govnih.gov |

| XLogP3 | 2.9 | PubChem nih.gov |

| Octanol/Water Partition Coefficient (logP) | 3.491 | Cheméo chemeo.com |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| Exact Mass | 253.07389321 Da | PubChem nih.gov |

| Polar Surface Area | 62.9 Ų | PubChem nih.gov |

| Heavy Atom Count | 19 | PubChem |

| Complexity | 353 | PubChem nih.gov |

Spectroscopic and Analytical Characterization for Research on 3 Nitrobenzalacetophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 3-Nitrobenzalacetophenone, ¹H NMR, ¹³C NMR, and advanced techniques like DEPTQ provide unambiguous evidence for its constitution and stereochemistry.

The ¹H NMR spectrum of this compound provides characteristic signals for its aromatic and vinylic protons. The chemical shifts (δ) are influenced by the electronic environment of each proton. The protons on the aromatic ring attached to the carbonyl group typically resonate in the range of δ 7.5-8.1 ppm, while the protons on the 3-nitrophenyl ring appear at δ 7.6-8.5 ppm due to the electron-withdrawing nature of the nitro group. chemicalbook.com

A key feature of the spectrum is the pair of doublets corresponding to the two vinylic protons (H-α and H-β) of the α,β-unsaturated ketone system. The H-β proton, being closer to the nitrophenyl ring, generally appears further downfield than the H-α proton.

The stereochemistry of the double bond is unequivocally assigned as the E-configuration based on the magnitude of the coupling constant (J) between the vinylic protons. The observed coupling constant is typically in the range of 15.6 to 16.3 Hz. chemicalbook.commdpi.com This large value is characteristic of a trans arrangement of protons on a double bond. mdpi.comlibretexts.org In contrast, a cis configuration would exhibit a much smaller coupling constant, typically between 6-15 Hz. libretexts.org

¹H NMR Data for (E)-3-Nitrobenzalacetophenone

| Proton Assignment | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Multiplicity |

|---|---|---|---|

| Vinylic H-α | ~7.67 | 15.6 | Doublet (d) |

| Vinylic H-β | ~7.82 | 15.6 | Doublet (d) |

| Aromatic Protons | 7.5-8.5 | - | Multiplet (m) |

The ¹³C NMR spectrum complements the ¹H NMR data, providing information on all carbon atoms in the molecule. The spectrum for this compound shows distinct signals for the carbonyl carbon, the vinylic carbons, and the aromatic carbons.

The carbonyl carbon (C=O) is the most deshielded, appearing at a characteristic downfield shift of around δ 190 ppm. The vinylic carbons, C-α and C-β, are observed in the olefinic region of the spectrum. The aromatic carbons of the two rings resonate in the typical range of δ 120-150 ppm. The carbon atom attached to the nitro group (C-NO₂) is significantly deshielded due to the strong electron-withdrawing effect of the nitro group, appearing near δ 148 ppm. mdpi.com